2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-ethylphenyl)propanamide

Description

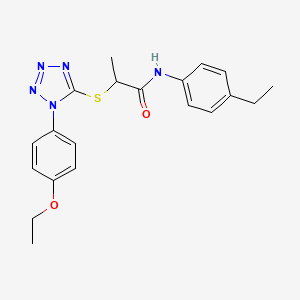

2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-ethylphenyl)propanamide is a synthetic small molecule characterized by a tetrazole ring linked via a thioether bridge to a propanamide backbone. The tetrazole moiety is substituted with a 4-ethoxyphenyl group at the 1-position, while the propanamide nitrogen is bonded to a 4-ethylphenyl group.

The compound’s structural complexity aligns with trends observed in bioactive molecules targeting enzymes or receptors, though its specific biological activity remains uncharacterized in the available literature.

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-4-15-6-8-16(9-7-15)21-19(26)14(3)28-20-22-23-24-25(20)17-10-12-18(13-11-17)27-5-2/h6-14H,4-5H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLECMUZRZYFEIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

a) Tetrazole-Thioether Derivatives

- N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (C₁₇H₁₆FN₅O₂): This compound () shares the tetrazole-propanamide core but differs in substituents: a 4-fluorophenyl group replaces the 4-ethylphenyl, and a 4-methoxyphenyl group is attached to the propanamide chain.

- 2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide: This analogue () replaces the propanamide chain with an acetamide (shorter carbon backbone) and substitutes the 4-ethylphenyl group with an isopropyl group.

b) Triazole-Based Analogues

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: This triazole derivative () replaces the tetrazole ring with a triazole and incorporates a sulfonyl group. The triazole’s reduced aromaticity compared to tetrazole may decrease π-π stacking interactions, while the sulfonyl group introduces strong electron-withdrawing effects, altering solubility and reactivity .

Pharmacological and Biopharmaceutical Profiles

- The chlorophenoxy group enhances metabolic stability compared to the ethoxyphenyl group in the target compound, suggesting that substituent choice directly impacts therapeutic efficacy and pharmacokinetics .

2-(4-Benzoylphenyl)-N-(4-ethylphenyl)propanamide :

This compound () shares the N-(4-ethylphenyl)propanamide moiety but replaces the tetrazole-thioether unit with a benzoylphenyl group. The benzoyl group’s planar structure may facilitate stronger interactions with aromatic residues in enzymes, though its synthesis yield (51%) is lower than typical tetrazole derivatives, indicating possible scalability challenges .

Table 1: Key Properties of Selected Analogues

*Estimated using fragment-based methods.

Table 2: Substituent Impact on Bioactivity

| Substituent Position | Functional Group | Effect on Properties |

|---|---|---|

| Tetrazole 1-position | 4-Ethoxyphenyl | Enhances lipophilicity and metabolic resistance compared to smaller alkoxy groups. |

| Propanamide N-atom | 4-Ethylphenyl | Balances steric bulk and lipophilicity; ethyl groups may improve membrane permeability. |

| Thioether Bridge | -S- linkage | Increases flexibility and potential for disulfide bond formation in biological systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.